The synthesis of Oxytocin, Glu(NHNH2)(4)- employs solution methods utilizing N-hydroxysuccinimide esters. This approach allows for the effective coupling of amino acids to form peptide bonds. Key parameters in this synthesis include:
In solid-phase peptide synthesis, strategies such as Fmoc (9-fluorenylmethoxycarbonyl) chemistry are often employed. This method allows for stepwise addition of amino acids while protecting functional groups to prevent unwanted reactions .
The molecular structure of Oxytocin, Glu(NHNH2)(4)- can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key features include:
Analytical data may reveal shifts in chemical shifts or fragmentation patterns that indicate successful incorporation of the hydrazide modification .
Oxytocin, Glu(NHNH2)(4)- can participate in various chemical reactions typical for peptide hormones:
These reactions are crucial for understanding the stability and reactivity profile of this modified oxytocin analog.
The mechanism of action for Oxytocin involves binding to specific receptors (oxytocin receptors) that are G protein-coupled receptors located in various tissues including the uterus and mammary glands. The introduction of the hydrazide group may alter receptor affinity or efficacy:
Studies indicate that while biological activities are decreased compared to native oxytocin, understanding these mechanisms is essential for developing therapeutic applications .
The physical and chemical properties of Oxytocin, Glu(NHNH2)(4)- include:
Characterization through techniques like High-Performance Liquid Chromatography (HPLC) can provide insights into purity and stability under various conditions .
The scientific applications of Oxytocin, Glu(NHNH2)(4)- span several fields:
Oxytocin, Glu(NHNH₂)(4)-, is a synthetic analog of the native oxytocin nonapeptide (Cys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Leu⁸-Gly⁹-NH₂) where the glutamine residue at position 4 is replaced by glutamic acid γ-hydrazide (Glu-NHNH₂) [2] [6]. This modification converts the native carboxamide group (–CONH₂) of glutamine to a hydrazide moiety (–CONHNH₂), fundamentally altering the hydrogen-bonding capacity and steric properties of the hormone’s hydrophilic core [7] [8]. The primary sequence is thus:
Cys¹ – Tyr² – Ile³ – Glu(NHNH₂)⁴ – Asn⁵ – Cys⁶ – Pro⁷ – Leu⁸ – Gly⁹-NH₂
The hydrazide group introduces a highly polar and conformationally flexible functional group. This substitution disrupts the conserved "hydrophilic cluster" of neurohypophyseal hormones, which typically includes Gln⁴, Asn⁵, and Gly⁹ [8]. Unlike the carboxamide of glutamine, which serves as a hydrogen-bond acceptor, the Glu-NHNH₂ hydrazide can act as both a donor and acceptor, potentially altering peptide-receptor interactions [2] [7].
Table 1: Amino Acid Sequence Comparison
Position | Native Oxytocin | Oxytocin, Glu(NHNH₂)(4)- |
---|---|---|
1 | Cys | Cys |
2 | Tyr | Tyr |
3 | Ile | Ile |
4 | Gln | Glu(NHNH₂) |
5 | Asn | Asn |
6 | Cys | Cys |
7 | Pro | Pro |
8 | Leu | Leu |
9 | Gly-NH₂ | Gly-NH₂ |
Like native oxytocin, this analog retains the disulfide bond between Cys¹ and Cys⁶, forming a 20-membered ring structure critical for receptor binding [5] [9]. This cyclic configuration constrains the peptide backbone, positioning residues 3–6 in a β-turn essential for bioactivity [3] [9]. The Glu(NHNH₂)⁴ substitution resides within this turn, potentially perturbing local conformation due to steric clashes between the bulky hydrazide group and adjacent residues (Ile³, Asn⁵) [2] [8].
Disulfide bonds in neurohypophyseal peptides exhibit conformational flexibility, with chirality (right- or left-handed) influencing receptor recognition [3] [9]. Crystal structures of deamino-oxytocin reveal two distinct conformers with different disulfide bond chiralities, suggesting inherent structural plasticity [3]. The Glu-NHNH₂ substitution likely exacerbates this flexibility due to:
Table 2: Structural Parameters of the Disulfide-Bonded Ring
Parameter | Native Oxytocin | Oxytocin, Glu(NHNH₂)(4)- |
---|---|---|
Ring size | 20 atoms | 20 atoms |
Disulfide chirality | Mixed (flexible) | Likely altered |
Cys¹–Cys⁶ distance (Å) | 4.9–5.2 | 5.3–5.6 (predicted) |
Turn stability (β-turn) | High | Reduced |
The Glu(NHNH₂)⁴ substitution markedly reduces biological activity across all assay systems. In vitro uterotonic activity of [Glu(NHNH₂)⁴]-oxytocin is <3.01 units/mg compared to native oxytocin’s 450–500 units/mg [2] [8]. Similar reductions occur in milk-ejection and pressor activities, underscoring position 4’s role in receptor activation [2]. Key structural comparisons include:
Table 3: Biological Activity Ratios (Analog vs. Native Hormone)
Assay System | Oxytocin, Glu(NHNH₂)(4)- | [Glu(NHNH₂)⁴, Lys⁸]-Vasopressin |
---|---|---|
Uterotonic (rat) | ≤0.006 | ≤0.002 |
Milk ejection (rabbit) | ≤0.01 | N/A |
Pressor (rat) | Tachyphylaxis* | <0.05 |
Antidiuretic (rat) | N/A | <1.88 |
*Tachyphylaxis indicates rapid receptor desensitization due to impaired binding kinetics [2] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5